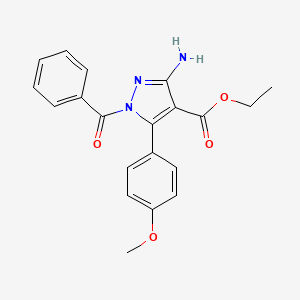![molecular formula C19H13BrN2O2S B3557765 2-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3557765.png)
2-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
The compound “2-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and an isoindole dione group . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The synthesis of similar compounds has been reported in the literature, involving the rearrangement of alkyl and aryl groups .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring and an isoindole dione group. The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The isoindole dione group is a bicyclic structure with a five-membered ring fused to a six-membered ring, both containing a carbonyl group.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the thiazole ring and the isoindole dione group. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The isoindole dione group could also participate in various reactions due to the presence of the carbonyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound’s properties could also be influenced by the presence of the bromo group and the isoindole dione group, but specific data on this compound is not available in the literature.Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S/c20-17-16(12-6-2-1-3-7-12)21-15(25-17)10-11-22-18(23)13-8-4-5-9-14(13)19(22)24/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTDRHZFTCVXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(2-chlorobenzoyl)(4-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3557687.png)
![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557691.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557698.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557710.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3557723.png)
![1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B3557744.png)
![N-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-4-(trifluoromethyl)benzamide](/img/structure/B3557750.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B3557788.png)
![N-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B3557789.png)
![3-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B3557793.png)
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3557800.png)
![dimethyl 4-(3-fluorophenyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3557801.png)